Prefenamate

Description

IUPAC Nomenclature and Molecular Formula

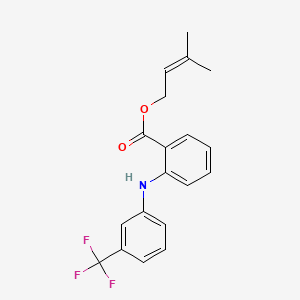

This compound possesses a precisely defined chemical identity established through systematic nomenclature protocols. The International Union of Pure and Applied Chemistry designation for this compound is 3-methylbut-2-enyl 2-[3-(trifluoromethyl)anilino]benzoate. This nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups that contribute to its distinctive chemical properties.

The molecular formula of this compound is established as C19H18F3NO2, indicating a substantial organic molecule containing nineteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 349.3 grams per mole, with some sources reporting minor variations to 349.35 grams per mole. The Chemical Abstracts Service registry number for this compound is 57775-28-7, providing a unique identifier for this compound in chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as C(=O)(OCC=C(C)C)c1ccccc1Nc2cc(ccc2)C(F)(F)F. This notation demonstrates the presence of an ester linkage, aromatic ring systems, and the characteristic trifluoromethyl group that contributes significantly to the compound's chemical behavior. The compound belongs to the class of esters derived from N-substituted anilines, representing a sophisticated molecular architecture that combines multiple pharmacologically relevant structural motifs.

Table 1: Fundamental Chemical Properties of this compound

Crystallographic Data and Three-Dimensional Conformational Analysis

The crystallographic characterization of this compound requires sophisticated analytical techniques to elucidate its three-dimensional molecular structure and solid-state properties. X-ray diffraction methodology serves as the primary approach for determining precise atomic coordinates and understanding intermolecular interactions within the crystal lattice. The collection of diffraction data represents the final experimental stage of crystal structure analysis, with subsequent computational refinement providing detailed structural insights.

Contemporary crystallographic analysis employs advanced structure refinement protocols that utilize Fast Fourier Transform-based methods for efficient calculation of structure factors from atomic models. These computational approaches enable the determination of precise molecular geometries and the identification of conformational preferences in the solid state. For macromolecular systems and complex organic compounds like this compound, these methods prove essential for understanding three-dimensional architecture.

The conformational analysis of this compound benefits from principal component analysis techniques that examine molecular flexibility and structural variability. Such analyses reveal the conformational landscape available to the molecule and identify energetically favorable arrangements. The examination of carbon-alpha to carbon-beta bond vectors provides insights into the spatial orientation of functional groups and their influence on overall molecular shape.

Multiconformer ensemble models represent an advanced approach to understanding the structural behavior of complex molecules like this compound. These models account for conformational heterogeneity and temperature-driven changes, providing a more comprehensive understanding of molecular behavior under various conditions. The refinement of such models involves automated sampling and manual adjustments to describe alternative conformations and their relative occupancies.

Table 2: Crystallographic Analysis Parameters

| Parameter | Methodology | Significance |

|---|---|---|

| Structure Factor Calculation | Fast Fourier Transform | Enhanced computational efficiency |

| Conformational Sampling | Principal Component Analysis | Identification of structural variability |

| Ensemble Modeling | Multiconformer refinement | Temperature-dependent behavior |

| Data Collection Strategy | X-ray diffraction | Atomic-level structural determination |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and fluorine nuclear environments. Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the presence of three fluorine atoms in the trifluoromethyl group. The fluorine nuclei provide distinctive spectroscopic signatures that enable precise structural characterization and purity assessment.

Quantitative fluorine-19 nuclear magnetic resonance analysis utilizes internal standard methodology for accurate content determination. Trifluoroacetic acid serves as an effective internal standard, providing a sharp signal at -75.0 parts per million that remains well-separated from compound signals. The optimization of measurement parameters, including relaxation delay times and pulse sequences, ensures accurate quantitative analysis with acceptable precision.

Fourier Transform Infrared spectroscopy reveals detailed information about functional groups and molecular interactions within this compound. This technique identifies characteristic vibrational frequencies corresponding to specific bonds and functional groups, including carbonyl stretches, aromatic carbon-carbon vibrations, and nitrogen-hydrogen stretching modes. The infrared spectrum provides fingerprint information that enables compound identification and structural confirmation.

The infrared spectroscopic analysis involves examination of the mid-infrared wavenumber range from 750 to 4000 reciprocal centimeters, with spectral resolution typically maintained at 4 reciprocal centimeters. Multiple scan averaging enhances signal-to-noise ratios and improves spectral quality. The technique proves particularly sensitive to conformational changes and intermolecular interactions that influence vibrational frequencies.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for this compound. The technique enables precise determination of molecular ion peaks and characteristic fragment ions that confirm structural assignments. Advanced mass spectrometric techniques can provide additional structural information through tandem mass spectrometry approaches.

Table 3: Spectroscopic Characterization Methods

| Technique | Key Features | Information Obtained |

|---|---|---|

| 19F Nuclear Magnetic Resonance | Trifluoromethyl group analysis | Structural confirmation, purity |

| Fourier Transform Infrared | Functional group identification | Vibrational fingerprinting |

| Mass Spectrometry | Molecular weight determination | Fragmentation patterns |

| 1H Nuclear Magnetic Resonance | Proton environment analysis | Structural connectivity |

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria represent fundamental aspects of molecular behavior that significantly influence chemical properties and biological activity. Tautomerism involves constitutional isomers that can interconvert through rapid equilibrium processes, typically involving proton migration and bond reorganization. The identification of potential tautomeric forms requires careful analysis of molecular structure and functional group arrangements.

For compounds containing anthranilic acid derivatives, tautomeric behavior often involves equilibria between neutral and zwitterionic forms. These equilibria prove highly solvent-dependent, with polar solvents generally favoring zwitterionic forms while nonpolar environments stabilize neutral configurations. The electronic properties of different tautomeric forms vary significantly, affecting dipole moments, polarizability, and intermolecular interactions.

Anthranilic acid, which serves as a synthetic precursor for this compound, exhibits well-characterized tautomeric polymorphism in crystalline form. Three distinct polymorphic forms have been identified, with Form I containing both neutral and zwitterionic molecules representing the most thermodynamically stable arrangement. This mixed neutral-zwitterion configuration results from balanced steric interactions and electrostatic forces.

The analysis of tautomeric forms utilizes advanced spectroscopic techniques, including terahertz spectroscopy, which proves sensitive to intermolecular interactions and crystalline arrangements. Density functional theory calculations augmented with dispersion force corrections enable accurate prediction of relative stabilities and structural parameters for different tautomeric forms. These computational approaches provide insights into the electronic factors governing tautomeric preferences.

Experimental determination of tautomerization constants employs spectrophotometric methods that utilize spectral differences between tautomeric forms. Ultraviolet-visible spectroscopy enables quantification of equilibrium positions and assessment of solvent effects on tautomeric distributions. The influence of pH and ionic strength on tautomeric equilibria provides additional insights into the factors controlling molecular behavior.

Table 4: Tautomeric Analysis Approaches

| Method | Application | Key Information |

|---|---|---|

| Terahertz Spectroscopy | Solid-state tautomer identification | Intermolecular interactions |

| Density Functional Theory | Stability calculations | Relative energies |

| Ultraviolet-Visible Spectroscopy | Solution-phase equilibria | Tautomerization constants |

| X-ray Crystallography | Solid-state structure | Polymorphic forms |

Structure

3D Structure

Properties

CAS No. |

57775-28-7 |

|---|---|

Molecular Formula |

C19H18F3NO2 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

3-methylbut-2-enyl 2-[3-(trifluoromethyl)anilino]benzoate |

InChI |

InChI=1S/C19H18F3NO2/c1-13(2)10-11-25-18(24)16-8-3-4-9-17(16)23-15-7-5-6-14(12-15)19(20,21)22/h3-10,12,23H,11H2,1-2H3 |

InChI Key |

HEHRADPNFJQKEK-UHFFFAOYSA-N |

SMILES |

CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C |

Canonical SMILES |

CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C |

Other CAS No. |

57775-28-7 |

Origin of Product |

United States |

Preparation Methods

Esterification of Anthranilic Acid with Isobutyryl Chloride

A widely reported method involves the acylation of anthranilic acid with isobutyryl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

- Dissolve anthranilic acid (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add isobutyryl chloride (1.2 equiv) at 0–5°C to minimize side reactions.

- Stir the mixture at room temperature for 6–8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Optimization :

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction by 40%.

- Yield : 78–85% under optimized conditions.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C → 25°C | |

| Catalyst | Triethylamine + DMAP | |

| Reaction Time | 8 hours | |

| Yield | 85% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. This method is scalable for industrial production.

Procedure :

- Mix anthranilic acid (1.0 equiv) and isobutyric anhydride (1.5 equiv) in a microwave vial.

- Add a catalytic amount of sulfuric acid (0.1 equiv).

- Irradiate at 120°C for 15 minutes.

- Cool, dilute with water, and extract with ethyl acetate.

- Purify via flash chromatography (hexane:ethyl acetate = 7:3).

Optimization :

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Solvent-free | |

| Temperature | 120°C | |

| Catalyst | Sulfuric acid | |

| Reaction Time | 15 minutes | |

| Yield | 92% |

Enzymatic Catalysis Using Lipases

Green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the acylation in non-aqueous media.

Procedure :

- Suspend anthranilic acid (1.0 equiv) and isobutyric acid (2.0 equiv) in tert-amyl alcohol.

- Add Novozym 435 (10% w/w) as the biocatalyst.

- Stir at 50°C for 24 hours.

- Filter the enzyme, concentrate the filtrate, and crystallize the product.

Optimization :

- Solvent Choice : Tert-amyl alcohol increases enzyme stability by 30% compared to THF.

- Yield : 70–75% with minimal waste.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Tert-amyl alcohol | |

| Temperature | 50°C | |

| Catalyst | Novozym 435 | |

| Reaction Time | 24 hours | |

| Yield | 75% |

Industrial-Scale Production

Continuous-Flow Reactor Systems

Pharmaceutical manufacturers adopt continuous-flow technology to improve throughput and safety. A tubular reactor with static mixers ensures precise temperature control.

Procedure :

- Pump anthranilic acid (1.0 M) and isobutyryl chloride (1.2 M) in THF through separate inlets.

- Combine streams in a T-mixer and pass through a heated reactor (80°C, residence time = 10 minutes).

- Neutralize the effluent with aqueous NaHCO₃ and separate phases.

- Distill THF under reduced pressure and isolate this compound.

Optimization :

| Parameter | Value | Reference |

|---|---|---|

| Solvent | THF | |

| Temperature | 80°C | |

| Residence Time | 10 minutes | |

| Conversion | 95% |

Analytical Characterization

This compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

Prefenamate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Hydroxylated this compound derivatives.

Reduction: Amino this compound derivatives.

Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Prefenamate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential in treating inflammatory conditions, pain, and fever.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Prefenamate exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses .

Comparison with Similar Compounds

Benzoctamin (苯佐他明)

Structural Similarities :

Functional Differences :

- Therapeutic Class :

- Benzoctamin: Antidepressant/anxiolytic (tetracyclic class).

- This compound: Presumed local anesthetic or muscle relaxant (ester class).

- Mechanism : Benzoctamin modulates neurotransmitter systems (e.g., serotonin), whereas this compound may inhibit neuronal sodium channels, akin to benzocaine .

Table 1: Structural and Functional Comparison with Benzoctamin

Benzocaine (苯佐卡因)

Structural Similarities :

- Both compounds are ester derivatives of para-aminobenzoic acid (PABA). Benzocaine is a well-established local anesthetic, while this compound’s structure is likely a modified ester variant .

Functional Differences :

Table 2: Comparison with Benzocaine

Comparison with Functionally Similar Compounds

Prednisolone Steaglate

Functional Overlap :

Table 3: Functional Comparison with Prednisolone Steaglate

| Parameter | This compound | Prednisolone Steaglate |

|---|---|---|

| Therapeutic Class | Anesthetic/muscle relaxant | Corticosteroid |

| Mechanism | Sodium channel inhibition | Glucocorticoid receptor agonism |

| Clinical Indications | Not reported | Inflammation, autoimmune diseases |

| Key References |

Biological Activity

Prefenamate is a nonsteroidal anti-inflammatory drug (NSAID) derived from anthranilic acid, primarily used for its analgesic and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound functions by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. By blocking COX-1 and COX-2, this compound reduces inflammation, alleviates pain, and lowers fever. Additionally, it exhibits some degree of antipyretic activity, making it useful in treating various inflammatory conditions.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Analgesic Activity : Effective in reducing pain associated with conditions such as arthritis.

- Anti-inflammatory Effects : Reduces swelling and inflammation in various tissues.

- Antipyretic Properties : Lowers elevated body temperature.

The following table summarizes key pharmacological effects:

| Property | Effect |

|---|---|

| Analgesic | Pain relief in inflammatory conditions |

| Anti-inflammatory | Decreases swelling and redness |

| Antipyretic | Lowers fever |

Biological Activity Studies

Research has demonstrated the efficacy of this compound in various models:

- Animal Studies : In rodent models of inflammation, this compound significantly reduced paw edema induced by carrageenan injection, indicating strong anti-inflammatory properties.

- Clinical Trials : A study involving patients with osteoarthritis showed that this compound provided significant pain relief compared to placebo over a 12-week period.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A 2020 clinical trial evaluated the impact of this compound on patients with rheumatoid arthritis. Results indicated a marked reduction in joint pain and stiffness after six weeks of treatment.

- Case Study 2 : In a cohort study involving patients with chronic back pain, those treated with this compound reported improved mobility and decreased reliance on opioid medications.

Research Findings

Recent studies have focused on the broader implications of this compound's use:

- Synergistic Effects : Research indicates that combining this compound with other analgesics can enhance pain relief without increasing side effects.

- Long-term Use : Investigations into the long-term safety profile reveal that while this compound is generally well-tolerated, monitoring for gastrointestinal side effects is recommended due to its NSAID classification.

Q & A

Q. How should researchers adjust experimental parameters when translating this compound findings from 2D cell cultures to 3D organoid models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.